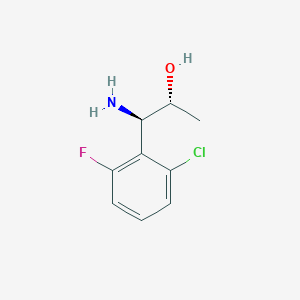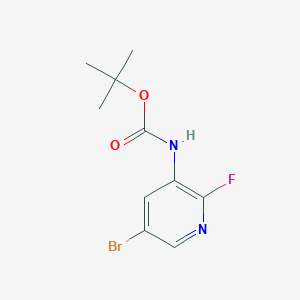
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, a methylthio group, and a thiophen-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, methyl iodide, and pyrimidine derivatives.
Formation of Intermediates: The thiophene ring is functionalized with a methyl group and a methylthio group through a series of reactions involving halogenation and nucleophilic substitution.
Cyclization: The functionalized thiophene is then subjected to cyclization reactions with pyrimidine derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Formed through reduction reactions.
Substituted Pyrimidines: Formed through substitution reactions.
Applications De Recherche Scientifique
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl-4-methylthiophene: A related compound with a similar thiophene structure.
4-Methyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid: Another pyrimidine derivative with a thiophene ring.
Uniqueness
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with both methylthio and thiophen-2-yl groups makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10N2S2 |
|---|---|
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
4-methyl-2-methylsulfanyl-6-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C10H10N2S2/c1-7-6-8(9-4-3-5-14-9)12-10(11-7)13-2/h3-6H,1-2H3 |
Clé InChI |
DWPKJEXPMMWOHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SC)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole](/img/structure/B13049849.png)
![3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B13049855.png)


![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)




![(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049929.png)



